molecular formula C21H14N2O3 B12905191 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid CAS No. 188690-15-5

2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid

Cat. No.: B12905191
CAS No.: 188690-15-5
M. Wt: 342.3 g/mol
InChI Key: JQZYIMXYCWAUED-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid is an organic compound with a complex structure that includes a biphenyl group and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the biphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various reduced biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and quinazoline moieties can interact with enzymes and receptors, modulating their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Properties

CAS No.

188690-15-5

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

4-oxo-2-(4-phenylphenyl)-3H-quinazoline-5-carboxylic acid

InChI

InChI=1S/C21H14N2O3/c24-20-18-16(21(25)26)7-4-8-17(18)22-19(23-20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H,22,23,24)

InChI Key

JQZYIMXYCWAUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC(=C4C(=O)N3)C(=O)O

Origin of Product

United States

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